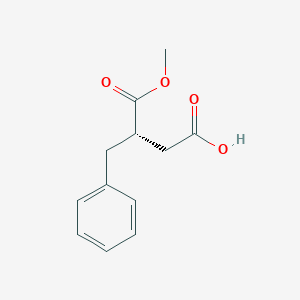

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid

Vue d'ensemble

Description

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the use of Meldrum’s acid derivatives. One common method is the reaction between Meldrum’s acid and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes related to kynurenine metabolism, potentially impacting neurological health and disease treatment.

- Analgesic Effects : Its structural similarities with other bioactive compounds imply possible interactions with biological targets that modulate pain pathways.

- Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for developing treatments for various diseases.

Synthetic Methodologies

Various synthetic routes have been developed for the preparation of this compound. The synthesis typically involves multi-step organic reactions, allowing for modifications that enhance its biological activity or create derivatives for further study. The following table summarizes some notable synthetic approaches:

| Synthesis Method | Description |

|---|---|

| Direct Alkylation | Involves the alkylation of a precursor compound with benzyl bromide followed by methoxylation. |

| Keto-Enol Tautomerization | Utilizes keto-enol tautomerization to stabilize the desired enantiomer during synthesis. |

| Enzymatic Resolution | Employs enzymatic processes to selectively produce the (S)-enantiomer from racemic mixtures. |

Case Studies

- Pharmacological Studies : A study investigated the compound's effects on inflammatory cytokines in vitro, demonstrating its potential as an anti-inflammatory agent. Results indicated significant inhibition of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

- Neurological Research : Another study focused on the interaction of this compound with enzymes involved in kynurenine metabolism, suggesting implications for neurodegenerative diseases.

- Cancer Research : Compounds structurally similar to this compound have shown promise in cancer treatment. Ongoing research aims to explore its anticancer properties through enzyme inhibition pathways.

Mécanisme D'action

The mechanism of action of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Meldrum’s Acid: A precursor in the synthesis of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid.

4-Methoxybenzoic Acid: Shares the methoxy functional group but differs in overall structure and reactivity

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals .

Activité Biologique

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid, also known by its CAS number 182247-45-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 226.24 g/mol

- Structural Features : The compound features a benzyl group and a methoxy group attached to a butanoic acid backbone, which influences its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell growth.

- Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, which help in mitigating oxidative stress in cells.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

Anticancer Activity

A notable study investigated the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in human cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

In vitro assays revealed that the compound significantly scavenges free radicals and reduces lipid peroxidation, indicating its role as an effective antioxidant agent .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Inhibited proliferation in cancer cell lines; induced apoptosis |

| Study 2 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in macrophages |

| Study 3 | Investigate antioxidant activity | Scavenged free radicals; decreased lipid peroxidation |

Propriétés

Numéro CAS |

182247-45-6 |

|---|---|

Formule moléculaire |

C12H13O4- |

Poids moléculaire |

221.23 g/mol |

Nom IUPAC |

(3S)-3-benzyl-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m0/s1 |

Clé InChI |

BUNMUVFKMIOEQU-JTQLQIEISA-M |

SMILES |

COC(=O)C(CC1=CC=CC=C1)CC(=O)O |

SMILES isomérique |

COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)[O-] |

SMILES canonique |

COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.